molecular formula C5H5F5O2 B15320567 3,3,5,5,5-Pentafluoropentanoic acid

3,3,5,5,5-Pentafluoropentanoic acid

Cat. No.: B15320567
M. Wt: 192.08 g/mol
InChI Key: NGMAKJASPMAZTB-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoropentanoic acid (CAS 3637-31-8) is a fluorinated carboxylic acid with the molecular formula C₅H₅F₅O₂ and a molecular weight of 192.08 g/mol . Its structure features five fluorine atoms substituted at the 4th and 5th carbon positions (Figure 1), conferring exceptional thermal and chemical stability due to the strong C-F bonds . This compound is widely utilized in pharmaceuticals, agrochemicals, and advanced materials due to its ability to enhance metabolic stability and bioavailability in drug candidates .

Properties

Molecular Formula

C5H5F5O2

Molecular Weight

192.08 g/mol

IUPAC Name

3,3,5,5,5-pentafluoropentanoic acid

InChI

InChI=1S/C5H5F5O2/c6-4(7,1-3(11)12)2-5(8,9)10/h1-2H2,(H,11,12)

InChI Key

NGMAKJASPMAZTB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5,5-Pentafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of pentanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at low temperatures to prevent side reactions and ensure selective fluorination.

Industrial Production Methods

In industrial settings, the production of 3,3,5,5,5-Pentafluoropentanoic acid may involve more scalable processes such as electrochemical fluorination (ECF) or the use of specialized fluorinating reagents. These methods allow for the efficient and cost-effective production of the compound on a larger scale, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5,5-Pentafluoropentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace fluorine atoms under appropriate conditions.

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols or aldehydes.

    Substitution: Fluorinated amines or thiols.

Scientific Research Applications

3,3,5,5,5-Pentafluoropentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Fluorinated compounds, including 3,3,5,5,5-Pentafluoropentanoic acid, are explored for their potential in drug development due to their unique pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals, surfactants, and coatings due to its stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,5,5,5-Pentafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Fluorinated Pentanoic Acids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Applications
4,4,5,5,5-Pentafluoropentanoic acid 3637-31-8 C₅H₅F₅O₂ 192.08 C4, C5 (5 F atoms) Pharmaceuticals, agrochemicals, GC-MS derivatization
3,3,4,4,5,5,5-Heptafluoropentanoic acid 679-46-9 C₅H₃F₇O₂ 228.00 C3, C4, C5 (7 F atoms) High-stability polymers, specialty coatings
5,5,5-Trifluoropentanoic acid N/A C₅H₇F₃O₂ ~156.10 C5 (3 F atoms) Intermediate for amino acid synthesis
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pentanoic acid 2776686 (CID) C₈H₅F₁₁O₃ 358.08 C4, C5 (4 F atoms + heptafluoropropoxy group) Surfactants, specialty materials

Structural and Functional Differences

Fluorination Degree :

  • 4,4,5,5,5-Pentafluoro : Five fluorine atoms at C4 and C5 create a balance between stability and reactivity, making it ideal for drug design .
  • Heptafluoro : Seven fluorines (C3–C5) increase electronegativity and resistance to degradation, suitable for extreme-condition materials .
  • Trifluoro : Three fluorines at C5 reduce steric hindrance, favoring use in synthetic intermediates .

Acidity: The pKa of 4,4,5,5,5-pentafluoropentanoic acid is lower (~1.5–2.0) than non-fluorinated analogs due to electron-withdrawing fluorine atoms enhancing carboxylate stability . Heptafluoro derivatives exhibit even stronger acidity.

Synthesis: 4,4,5,5,5-Pentafluoropentanoic acid is synthesized via oxidation of 4,4,5,5,5-pentafluoropentanol with yields up to 83% . Heptafluoro derivatives require multi-step fluorination, increasing production complexity .

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